molecular formula C15H20N4O2 B7629277 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B7629277
M. Wt: 288.34 g/mol
InChI Key: WQMYSGAEQDZHIF-UHFFFAOYSA-N
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Description

2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential to act as a therapeutic agent. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse pharmacological activities. In

Mechanism of Action

The mechanism of action of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act through the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. Additionally, this compound may exert its effects through the modulation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a mouse model of acute lung injury, this compound reduced the levels of pro-inflammatory cytokines and chemokines, indicating its anti-inflammatory activity. In a rat model of neuropathic pain, this compound reduced the mechanical allodynia and thermal hyperalgesia, indicating its antinociceptive activity. Additionally, this compound has been shown to increase the levels of serotonin and dopamine in the brain, indicating its potential as an antidepressant and anxiolytic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound has been shown to have anti-inflammatory, antinociceptive, antidepressant, and anxiolytic activities, making it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using this compound in lab experiments is its limited bioavailability. This compound has poor solubility in water, which may limit its effectiveness in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Another direction is to develop more efficient synthesis methods for this compound, which may improve its bioavailability and effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 3-methoxyphenylpiperazine with ethyl 2-bromoacetate to form 2-(3-methoxyphenyl)piperazin-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-(3-methoxyphenyl)piperazin-1-yl)ethyl hydrazinecarboxylate. Finally, the reaction of this intermediate with methyl isocyanate yields this compound.

Scientific Research Applications

2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole has been studied for its potential therapeutic activities in various disease models. One study demonstrated that this compound has potent anti-inflammatory activity in a mouse model of acute lung injury. Another study showed that this compound has antinociceptive activity in a rat model of neuropathic pain. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-16-17-15(21-12)11-18-6-8-19(9-7-18)13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMYSGAEQDZHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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